N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide
Description
This compound is a synthetic acetamide derivative featuring a piperidin-4-yl core substituted with a 3,4-dichlorophenylmethyl group at the 1-position and a 2-(4-methoxyphenoxy)acetamide moiety. The 3,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and receptor binding affinity .
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-27-17-3-5-18(6-4-17)28-14-21(26)24-16-8-10-25(11-9-16)13-15-2-7-19(22)20(23)12-15/h2-7,12,16H,8-11,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYFALKIGQGAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 3,4-dichlorophenylmethylamine: This intermediate can be synthesized by reacting 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere.
Formation of piperidine intermediate: The 3,4-dichlorophenylmethylamine is then reacted with piperidine to form the N-(3,4-dichlorophenylmethyl)piperidine intermediate.
Acylation reaction: The final step involves the acylation of the piperidine intermediate with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of its target and thereby modulating various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparisons of pharmacological and physicochemical properties:
Key Comparison Points
Receptor Binding Profiles: The target compound lacks direct binding data, but U-47700 and ocfentanil highlight the importance of the dichlorophenyl group in opioid receptor interactions. The 4-methoxyphenoxy group in the target may reduce MOR affinity compared to ocfentanil’s fluorophenyl group, which enhances lipophilicity .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 3,4-dichlorophenylmethyl-piperidine intermediate with 2-(4-methoxyphenoxy)acetic acid, analogous to methods in and . Purification via flash chromatography (as in ) is standard, but the methoxyphenoxy group may complicate reaction yields due to steric hindrance.
However, crystallographic data from indicates that substituent positioning (e.g., dihedral angles) significantly impacts molecular packing and stability.
Regulatory and Safety Considerations :
- Structural parallels to U-47700 and ocfentanil suggest the target compound may fall under controlled substance regulations if opioid activity is confirmed .
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C21H24Cl2N2O
- Molecular Weight : 423.3 g/mol
It features a piperidine moiety, which is often associated with various biological activities, including analgesic and antinociceptive effects. The presence of the 3,4-dichlorophenyl group may enhance its interaction with biological targets.
Research indicates that compounds with similar structures often interact with sigma receptors, particularly σ1 receptors, which are implicated in pain modulation and neuroprotection. For instance, a related compound demonstrated high affinity for σ1 receptors (Ki = 42 nM), suggesting that this compound may exhibit similar receptor interactions .
Pharmacological Effects
Case Study 1: Sigma Receptor Binding
In a study examining the binding affinity of similar compounds to σ1 and σ2 receptors, it was found that modifications in the piperidine structure could significantly alter receptor selectivity and binding efficiency. This suggests that this compound may be optimized for enhanced σ1 receptor affinity through structural modifications.
Case Study 2: Antinociceptive Testing
A compound structurally similar to this compound was tested in a formalin pain model. Results showed a dose-dependent reduction in pain response, indicating potential therapeutic applications in pain management.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
